molecular formula C13H17NO5 B2379369 4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid CAS No. 925038-25-1

4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid

Cat. No.: B2379369
CAS No.: 925038-25-1
M. Wt: 267.281
InChI Key: PPTCXRAGQNJUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid
  • 4-[3-(2-Methoxyethoxy)phenylamino]-4-oxobutanoic acid
  • 4-[3-(2-Methoxyethoxy)anilino]-4-oxopentanoic acid

Uniqueness

4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[3-(2-methoxyethoxy)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-18-7-8-19-11-4-2-3-10(9-11)14-12(15)5-6-13(16)17/h2-4,9H,5-8H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTCXRAGQNJUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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